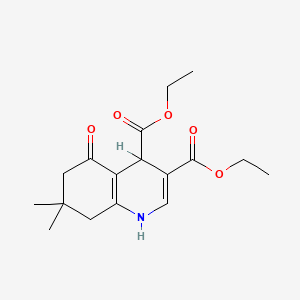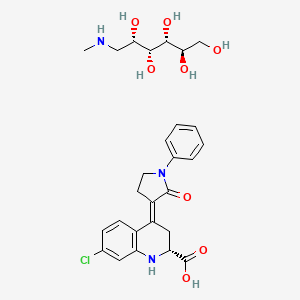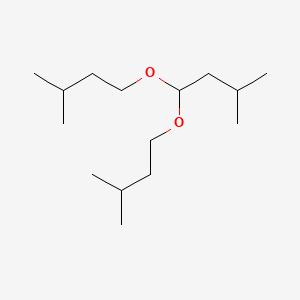
3-Methyl-1,1-DI-isopentyloxybutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,1-DI-isopentyloxybutane is an organic compound with the molecular formula C15H32O2 It is a branched ether, characterized by the presence of two isopentyloxy groups attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,1-DI-isopentyloxybutane typically involves the reaction of 3-methyl-1-butanol with isopentyl alcohol under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid, which facilitate the formation of the ether linkage. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with an acidic catalyst. The reactants are fed into the reactor at controlled rates, and the product is continuously removed to maintain a steady-state reaction environment. This approach allows for efficient large-scale production of the compound.
化学反応の分析
Types of Reactions
3-Methyl-1,1-DI-isopentyloxybutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether groups into alcohols.
Substitution: The ether groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers and alcohols.
科学的研究の応用
3-Methyl-1,1-DI-isopentyloxybutane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its role as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 3-Methyl-1,1-DI-isopentyloxybutane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-Methyl-1-butanol: A precursor in the synthesis of 3-Methyl-1,1-DI-isopentyloxybutane.
Isopentyl alcohol: Another precursor used in the synthesis.
3-Methyl-2-butanone: A structurally related ketone.
Uniqueness
This compound is unique due to its branched ether structure, which imparts distinct physicochemical properties. This uniqueness makes it valuable in applications where specific solubility, reactivity, or stability characteristics are required.
特性
CAS番号 |
13285-51-3 |
|---|---|
分子式 |
C15H32O2 |
分子量 |
244.41 g/mol |
IUPAC名 |
3-methyl-1,1-bis(3-methylbutoxy)butane |
InChI |
InChI=1S/C15H32O2/c1-12(2)7-9-16-15(11-14(5)6)17-10-8-13(3)4/h12-15H,7-11H2,1-6H3 |
InChIキー |
JZZYTJHSNUMURA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(CC(C)C)OCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


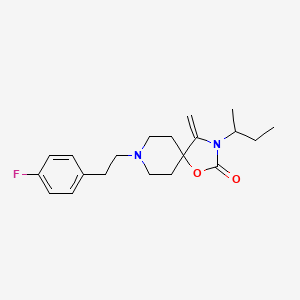
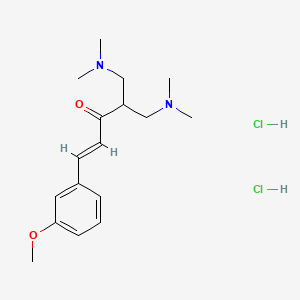

![2-amino-N-[4-amino-3-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide;carbonic acid](/img/structure/B12752851.png)
![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)
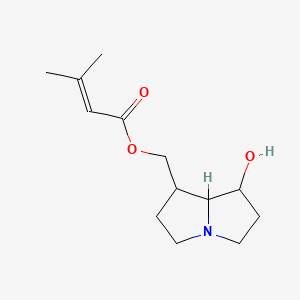

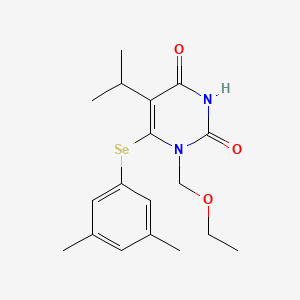

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone](/img/structure/B12752892.png)

